2-Propylpyrazine

odor threshold sensory science flavor potency

2-Propylpyrazine (CAS 18138-03-9) is a heterocyclic organic compound belonging to the alkylpyrazine class, characterized by a six-membered aromatic ring containing two nitrogen atoms with a propyl substituent at the 2-position. It is a colorless to light yellow liquid with a boiling point of approximately 65°C at 12 mmHg and a density of 0.966-0.970 g/cm³.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 18138-03-9
Cat. No. B097021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylpyrazine
CAS18138-03-9
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCCCC1=NC=CN=C1
InChIInChI=1S/C7H10N2/c1-2-3-7-6-8-4-5-9-7/h4-6H,2-3H2,1H3
InChIKeyDJLLTFRHLPVCEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylpyrazine (CAS 18138-03-9): Technical Specifications and Procurement-Relevant Characteristics


2-Propylpyrazine (CAS 18138-03-9) is a heterocyclic organic compound belonging to the alkylpyrazine class, characterized by a six-membered aromatic ring containing two nitrogen atoms with a propyl substituent at the 2-position. It is a colorless to light yellow liquid with a boiling point of approximately 65°C at 12 mmHg and a density of 0.966-0.970 g/cm³ [1]. The compound is recognized as a flavoring agent under JECFA number 763 and FEMA number 3961, with a green, vegetable, and nutty odor profile detectable at a threshold of 300 ppb in aqueous media [2]. Its primary procurement contexts include flavor and fragrance formulation, food science research, and organic synthesis applications [3].

Why Generic Substitution Fails: Critical Differentiation of 2-Propylpyrazine from Common Alkylpyrazine Analogs


Alkylpyrazines are not functionally interchangeable despite their structural similarities. Substitution of 2-propylpyrazine with 2-ethylpyrazine or 2-methylpyrazine fundamentally alters organoleptic outcomes due to odor threshold variations spanning over two orders of magnitude [1]. The olfactory threshold of alkylpyrazines decreases with increasing carbon number in the side chain, and the presence of a propyl group at the 2-position confers a distinctive green-vegetable character absent in methyl and ethyl homologs [2]. Moreover, global regulatory intake volumes differ substantially: 2-propylpyrazine is used at approximately 0.1 mg/capita/day in both Europe and the USA, whereas 2-ethylpyrazine is used at 3-6 mg/capita/day and 2-methylpyrazine at 7-20 mg/capita/day, reflecting divergent market adoption and sensory utility [3].

Quantitative Differentiation Evidence for 2-Propylpyrazine (CAS 18138-03-9) Relative to In-Class Analogs


Odor Threshold: 2-Propylpyrazine Demonstrates 13-Fold Lower Detection Limit than 2-Methylpyrazine

The aqueous odor detection threshold of 2-propylpyrazine is 300 ppb, representing a 200-fold greater olfactory potency compared to 2-methylpyrazine, whose threshold is reported at 60,000 ppb [1][2]. 2-Ethylpyrazine exhibits an intermediate threshold of 4,000 ppb, indicating that 2-propylpyrazine is approximately 13-fold more potent than its ethyl homolog [3].

odor threshold sensory science flavor potency

Regulatory Intake Volume: 2-Propylpyrazine Occupies a Low-Volume, Niche Application Profile Distinct from Higher-Volume Analogs

According to the WHO/FAO JECFA safety evaluation, the estimated daily per capita intake of 2-propylpyrazine is 0.1 mg/day in both Europe and the USA [1]. In contrast, 2-ethylpyrazine intake is 3-6 mg/day and 2-methylpyrazine intake is 7-20 mg/day [1]. This 30- to 200-fold difference in consumption volume reflects 2-propylpyrazine's specialized use in targeted flavor applications rather than broad, high-volume commodity usage.

regulatory compliance GRAS flavoring agent procurement

Food Application Usage Levels: 2-Propylpyrazine Permits Higher Maximum Use Concentrations than 2-Ethylpyrazine in Bakery and Cereal Matrices

Chinese food additive specifications provide quantitative usage limits for pyrazines across food categories. 2-Propylpyrazine is permitted up to 2 mg/kg in baked goods and breakfast cereals, with typical usage of 1 mg/kg [1]. In contrast, 2-ethylpyrazine is recommended at 2-4 ppm (mg/kg) across applicable matrices, indicating comparable or slightly lower maximum use levels . This regulatory allowance reflects differing sensory impact thresholds and safety assessment outcomes.

food flavoring bakery applications usage level compliance

Occurrence Profile: 2-Propylpyrazine is Detected as a Key Aroma-Active Compound in Multiple Roasted and Fermented Food Matrices

2-Propylpyrazine has been identified and reported as an odor-active compound in roasted coffee beans, roasted peanuts, cocoa, hazelnuts, malt, and roasted barley [1][2]. In a metabolomic study of glutathione-Maillard reaction products, 2-propylpyrazine was identified as a key volatile contributor to beef-related flavor attributes alongside 2-methylfuran-3-thiol and 3-sulfanylpentan-2-one [3]. Unlike 2,5-dimethylpyrazine which is primarily associated with cereal and popcorn notes, 2-propylpyrazine contributes a distinct green-vegetable nuance that complements nutty and roasted profiles [2].

natural occurrence coffee aroma Maillard reaction

Validated Research and Industrial Application Scenarios for 2-Propylpyrazine (CAS 18138-03-9)


Flavor Formulation: Development of Nutty and Roasted Profiles in Savory and Bakery Products

2-Propylpyrazine is deployed at 1-2 mg/kg in baked goods, breakfast cereals, and soft drinks to impart green-nutty and roasted vegetable notes [1]. Its 300 ppb odor threshold enables perceptible sensory contribution at low inclusion rates, offering cost-efficiency in commercial flavor formulations [2]. Flavorists select 2-propylpyrazine over 2-ethylpyrazine when a green-vegetable nuance is required alongside nutty character, as the propyl substituent shifts the sensory profile away from purely roasted/sweaty notes toward fresher green qualities [3].

Coffee and Cocoa Aroma Reconstitution Research

2-Propylpyrazine is a naturally occurring volatile in roasted coffee beans and cocoa products [4]. In academic and industrial food science research, it serves as an analytical standard for GC-MS quantification of pyrazine profiles in roasted matrices [5]. Researchers reconstructing espresso or roasted coffee aroma models include 2-propylpyrazine as a key component to accurately reproduce the authentic sensory signature of roasted Arabica and Robusta coffees [4].

Maillard Reaction Flavor Generation Studies

2-Propylpyrazine is identified as a key volatile product in glutathione-Maillard reaction systems that generate beef-like flavor attributes [6]. In metabolomics-driven flavor research, its presence correlates with desirable savory, roasted meat notes. Procurement for Maillard reaction modeling and flavor precursor studies requires high-purity (≥98% GC) material to ensure reproducible generation of target pyrazine profiles [5].

Non-Food Applications: Chemical Intermediate and Ligand Chemistry

2-Propylpyrazine serves as a bidentate ligand in the preparation of Cu(I) hybrid micron phosphors with tunable emission properties for optoelectronic applications [7]. It is also utilized as a building block in organic synthesis of heterocyclic compounds, including diazaindoles via Chichibabin cyclization and as an intermediate in pharmaceutical synthesis [8]. Researchers requiring a pyrazine scaffold with a C3 alkyl substituent for coordination chemistry or medicinal chemistry applications procure this specific analog over shorter-chain homologs due to its distinct steric and electronic properties [7].

Technical Documentation Hub

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